molecular formula C31H26F2N2O6 B10819899 4-[3-(4-fluorophenoxy)-5-[[4-(4-fluorophenyl)-4-hydroxypiperidine-1-carbonyl]amino]phenoxy]benzoic acid

4-[3-(4-fluorophenoxy)-5-[[4-(4-fluorophenyl)-4-hydroxypiperidine-1-carbonyl]amino]phenoxy]benzoic acid

Cat. No.: B10819899
M. Wt: 560.5 g/mol
InChI Key: PZFBUIYFAFMDBM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: : The synthesis begins with the nitration of benzoic acid to form nitrobenzoic acid, followed by reduction to the amine.

  • Route 2:

  • Reaction Conditions: : The reaction conditions typically involve acidic or basic catalysts, controlled temperatures ranging from 50°C to 150°C, and inert atmospheric conditions to prevent unwanted side reactions.

Industrial Production Methods

  • The industrial production of this compound involves large-scale reactions in stainless steel reactors.

  • Using automated systems ensures precise control over reaction conditions, optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions with oxidizing agents such as potassium permanganate.

  • Reduction: : Can be reduced using agents like sodium borohydride.

  • Substitution: : Participates in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, acidic medium, room temperature.

  • Reduction: : Sodium borohydride, ethanol solvent, low temperature.

  • Substitution: : Halogenating agents like chlorine or bromine, Lewis acids as catalysts.

Major Products

  • Oxidation: : Corresponding carboxylic acids or ketones.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in catalytic cycles for organic transformations.

  • Analytical Chemistry: : Serves as a standard for calibration in chromatographic techniques.

Biology

  • Enzyme Inhibition: : Acts as an inhibitor in enzymatic reactions, particularly those involving phenol derivatives.

  • Cell Studies: : Used in studying cell signaling pathways due to its ability to interact with cellular receptors.

Medicine

  • Drug Development: : A precursor in the synthesis of pharmaceutical compounds targeting neurological pathways.

  • Therapeutics: : Potential use in anti-inflammatory and analgesic medications.

Industry

  • Materials Science: : Involved in the development of advanced polymer materials.

  • Cosmetic Industry: : Utilized in the formulation of skincare products due to its stability and efficacy.

Mechanism of Action

  • Molecular Targets: : Primarily interacts with enzyme active sites and cellular receptors.

  • Pathways Involved: : Modulates signaling pathways involving cyclic AMP, affecting cellular processes like apoptosis and proliferation.

  • Mechanism: : It binds to specific sites, altering the function of target proteins, leading to changes in cellular activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-fluorophenoxy)-5-[[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]amino]phenoxy]benzoic acid

  • 4-[3-(4-methylphenoxy)-5-[[4-(4-fluorophenyl)-4-hydroxypiperidine-1-carbonyl]amino]phenoxy]benzoic acid

Highlighting Uniqueness

  • Substituent Variations: : The presence of fluoro groups in both the phenoxy and phenyl rings enhances its reactivity and binding affinity compared to its analogs.

  • Stability: : Exhibits higher thermal and chemical stability, making it more suitable for industrial applications.

Overall, 4-[3-(4-fluorophenoxy)-5-[[4-(4-fluorophenyl)-4-hydroxypiperidine-1-carbonyl]amino]phenoxy]benzoic acid stands out due to its unique chemical properties and wide range of applications across multiple scientific disciplines.

Properties

Molecular Formula

C31H26F2N2O6

Molecular Weight

560.5 g/mol

IUPAC Name

4-[3-(4-fluorophenoxy)-5-[[4-(4-fluorophenyl)-4-hydroxypiperidine-1-carbonyl]amino]phenoxy]benzoic acid

InChI

InChI=1S/C31H26F2N2O6/c32-22-5-3-21(4-6-22)31(39)13-15-35(16-14-31)30(38)34-24-17-27(40-25-9-1-20(2-10-25)29(36)37)19-28(18-24)41-26-11-7-23(33)8-12-26/h1-12,17-19,39H,13-16H2,(H,34,38)(H,36,37)

InChI Key

PZFBUIYFAFMDBM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)F)O)C(=O)NC3=CC(=CC(=C3)OC4=CC=C(C=C4)F)OC5=CC=C(C=C5)C(=O)O

Origin of Product

United States

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